molecular formula C12H12F2N2 B13051075 4-((1R)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile

4-((1R)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B13051075
M. Wt: 222.23 g/mol
InChI Key: NIFBAZLEHWUGIH-GFCCVEGCSA-N
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Description

4-((1R)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, an amino group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method involves alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1R)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzene compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

4-((1R)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1R)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing amino acids and fluorinated benzene derivatives. Examples include 1-aminocyclopropanecarboxylic acid and 2,6-difluorobenzonitrile .

Uniqueness

What sets 4-((1R)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclopropyl and difluorobenzene moieties can enhance its stability, reactivity, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C12H12F2N2

Molecular Weight

222.23 g/mol

IUPAC Name

4-[(1R)-1-amino-2-cyclopropylethyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C12H12F2N2/c13-10-4-8(5-11(14)9(10)6-15)12(16)3-7-1-2-7/h4-5,7,12H,1-3,16H2/t12-/m1/s1

InChI Key

NIFBAZLEHWUGIH-GFCCVEGCSA-N

Isomeric SMILES

C1CC1C[C@H](C2=CC(=C(C(=C2)F)C#N)F)N

Canonical SMILES

C1CC1CC(C2=CC(=C(C(=C2)F)C#N)F)N

Origin of Product

United States

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